Gal-xyl-ser - 67412-79-7

Gal-xyl-ser

Catalog Number: EVT-1555311
CAS Number: 67412-79-7
Molecular Formula: C14H25NO12
Molecular Weight: 399.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Galactosyl-xylosyl-serine, commonly referred to as Gal-xyl-ser, is a significant compound in the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans. This compound plays a crucial role in the formation of the glycosaminoglycan-protein linkage region, which is essential for the structural integrity and functionality of proteoglycans. The compound consists of a galactose sugar linked to xylose and serine, forming a tetrasaccharide that serves as a precursor for more complex GAG structures.

Source

Gal-xyl-ser is derived from the enzymatic activity of specific glycosyltransferases involved in the biosynthesis of GAGs. These enzymes catalyze the transfer of sugar moieties to serine residues in core proteins, initiating the formation of glycosaminoglycan chains. The primary enzymes involved include xylosyltransferases and galactosyltransferases, which sequentially add xylose and galactose to serine residues in proteoglycan precursors .

Classification

Gal-xyl-ser can be classified as a glycosaminoglycan-protein linkage oligosaccharide. It is categorized under carbohydrate compounds due to its sugar components and is further classified based on its role in proteoglycan biosynthesis.

Synthesis Analysis

The synthesis of Gal-xyl-ser involves multiple enzymatic steps facilitated by glycosyltransferases. The process typically follows these stages:

  1. Xylosylation: The first step involves the transfer of xylose from UDP-xylose to a serine residue on the core protein, catalyzed by xylosyltransferase I or II (XT-I/II) .
  2. Galactosylation: Following xylosylation, a galactose unit is added by β-1,4-galactosyltransferase (B4GALT7), which attaches to the xylose .
  3. Phosphorylation: In some pathways, the xylose may be phosphorylated by FAM20B kinase to form Gal-xyl-2-phosphate .
  4. Formation of Linkage Region: The final structure is completed with additional sugars like glucuronic acid added by glucuronyltransferase B3GAT3, resulting in a tetrasaccharide linkage region common to various GAGs .
Molecular Structure Analysis

The molecular structure of Gal-xyl-ser consists of three key components:

  • Galactose: A six-carbon sugar that forms part of the tetrasaccharide.
  • Xylose: A five-carbon sugar linked to both galactose and serine.
  • Serine: An amino acid that serves as the attachment point for the sugars.

The structural formula can be represented as:

GalXylSer\text{Gal}-\text{Xyl}-\text{Ser}

where Gal denotes galactose, Xyl denotes xylose, and Ser denotes serine.

Data

The structural data for Gal-xyl-ser can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the specific linkages between these components .

Chemical Reactions Analysis

Gal-xyl-ser participates in various biochemical reactions:

  1. Glycosidic Bond Formation: The primary reaction involves forming glycosidic bonds between xylose and serine, which is catalyzed by xylosyltransferases. This reaction has been characterized using methods like high-performance liquid chromatography (HPLC) and mass spectrometry to analyze product formation .
  2. Transglycosylation Reactions: These reactions allow for the transfer of carbohydrate chains from donor substrates to acceptor proteins, facilitating the synthesis of more complex GAG structures .
  3. Hydrolysis Reactions: Enzymatic hydrolysis can occur under specific conditions, breaking down glycosaminoglycan chains into oligosaccharides for further analysis or application .
Mechanism of Action

The mechanism by which Gal-xyl-ser functions in biological systems involves several steps:

  1. Enzymatic Addition: Xylose is added to serine via xylosyltransferase activity.
  2. Sequential Sugar Additions: Following xylose addition, galactose and other sugars are sequentially added through specific glycosyltransferases.
  3. Formation of Proteoglycan Linkage: The resulting tetrasaccharide serves as a linkage point for longer GAG chains, contributing to proteoglycan assembly.

This mechanism is critical for maintaining cellular structures and signaling pathways involving extracellular matrix components .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder when isolated.
  • Solubility: Soluble in water due to its polar nature from hydroxyl groups.

Chemical Properties

  • Stability: Stable under physiological pH but may degrade under extreme conditions (high temperature or acidic/basic environments).
  • Reactivity: Reacts with various enzymes that facilitate further glycosidic bond formations or hydrolysis.

Relevant data includes melting point ranges and solubility parameters determined through standard laboratory analyses .

Applications

Gal-xyl-ser has several scientific applications:

  1. Biochemical Research: Used as a model compound for studying proteoglycan biosynthesis and enzyme kinetics related to glycosaminoglycans.
  2. Therapeutic Development: Potential applications in drug design focusing on enhancing or inhibiting proteoglycan interactions in disease states such as cancer or arthritis.
  3. Tissue Engineering: Utilized in developing biomaterials that mimic natural extracellular matrices for regenerative medicine applications.
Structural Characterization of the Gal-Xyl-Ser Linkage Region

Chemical Composition and Glycosidic Bond Configuration

The Gal-Xyl-Ser linkage region is the foundational tetrasaccharide structure (GlcUAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser) that anchors glycosaminoglycan (GAG) chains to core proteins in proteoglycans. This conserved sequence initiates with a xylose (Xyl) residue β-glycosidically linked to the hydroxyl group of a serine (Ser) residue in the core protein via a β1-O-glycosidic bond [8] [10]. The tetrasaccharide is assembled through sequential glycosyltransferase reactions: Xyl is extended by two galactose (Gal) residues (Galβ1-4Xyl and Galβ1-3Gal), followed by a glucuronic acid (GlcUA) cap (GlcUAβ1-3Gal) [2] [10]. The β-configuration of all glycosidic bonds is critical for maintaining the structural rigidity required for enzymatic recognition during GAG chain elongation [4] [8]. Molecular formula variations arise from modifications:

  • Unsulfated trisaccharide-serine: C₁₄H₂₅NO₁₂ [1]
  • Extended chains (e.g., with GlcA/GlcNAc): C₄₈H₇₇N₃O₃₉ [5]

Table 1: Core Chemical Components of the GAG-Protein Linkage Region

ComponentResidue PositionBond TypeMolecular Formula (if applicable)
SerineProtein attachmentCovalent (O-linkage)C₃H₇NO₃
Xylose (Xyl)Reducing endβ1-O-SerC₅H₁₀O₅
Galactose (Gal)Internal (1st Gal)β1-4XylC₆H₁₂O₆
Galactose (Gal)Internal (2nd Gal)β1-3GalC₆H₁₂O₆
Glucuronic Acid (GlcUA)Non-reducing endβ1-3GalC₆H₁₀O₇

Sulfation Patterns in the Linkage Tetrasaccharide

Sulfation of the linkage region modulates proteoglycan biosynthesis and function. Key modifications include:

  • Xylose 2-O-phosphorylation: Common in both chondroitin sulfate (CS) and heparan sulfate (HS) biosynthesis. Enhances the activity of glucuronyltransferase-I (GlcAT-I), which catalyzes the final step of the linkage region synthesis [2] [6]. Enzymatic assays show synthetic substrates like Galβ1-3Galβ1-4Xyl(2-OP)β1-O-Ser increase GlcAT-I activity by 2.3-fold compared to unsulfated analogs [2].
  • Galactose 6-O-sulfation: Tissue-specific modification observed in CS/DS chains but absent in HS/Hep. The sulfated variant Gal(6S)β1-3Galβ1-4Xylβ1-O-Ser abolishes GlcAT-I activity, while Galβ1-3Gal(6S)β1-4Xyl(2-OP)β1-O-Ser acts as a superior substrate [2]. This suggests sulfation position dictates enzyme specificity.
  • Biological significance: Xyl-2-O-phosphate primes GAG chain assembly, whereas Gal-6-O-sulfate may direct CS/DS biosynthesis over HS [2] [9]. These modifications fine-tune proteoglycan function in extracellular matrix organization and growth factor signaling [9].

Table 2: Impact of Sulfation Modifications on GlcAT-I Enzyme Activity

Substrate StructureRelative GlcAT-I ActivityBiological Implication
Galβ1-3Galβ1-4Xylβ1-O-Ser (unsulfated)1.0 (baseline)Standard linkage region assembly
Galβ1-3Galβ1-4Xyl(2-OP)β1-O-Ser2.3 ± 0.2Enhanced GAG chain initiation
Galβ1-3Gal(6S)β1-4Xyl(2-OP)β1-O-Ser1.8 ± 0.3Supports CS/DS biosynthesis
Gal(6S)β1-3Galβ1-4Xyl(2-OP)β1-O-SerUndetectableBlocks GlcAT-I; may regulate HS assembly

Conformational Dynamics of GlcUAβ1-3Galβ1-3Galβ1-4Xylβ1-Ser

Molecular dynamics simulations reveal that the linkage region adopts semi-rigid conformations with localized flexibility at glycosidic bonds:

  • The Galβ1-4Xyl bond exhibits higher torsional flexibility than Galβ1-3Gal, allowing adaptive bending during GAG chain polymerization [4].
  • Sulfation alters conformational landscapes: Xyl-2-O-phosphate restricts Xyl ring puckering (³C₄ → ¹C₄), while Gal-6-O-sulfate stabilizes the Galβ1-3Gal linkage via electrostatic interactions with adjacent residues [4] [9].
  • Iduronic acid (IdoA) in dermatan sulfate extensions increases chain rigidity by 40% compared to glucuronic acid (GlcUA)-containing chains, as confirmed by quasi-elastic light scattering (Rh = 1.5Rg) [4]. This impacts proteoglycan steric interactions with collagen and growth factors like FGF2 [9].These dynamics enable the linkage region to act as a molecular hinge, positioning GAG chains for optimal protein binding [4] [7].

Table 3: Conformational Properties of the Linkage Region and GAG Chains

Structural FeatureDynamic PropertyFunctional Consequence
Galβ1-4Xyl glycosidic bondHigh torsional flexibility (ψ/φ: ±30°)Accommodates enzymatic processing
Xyl-2-O-phosphateRestricts ring puckering (³C₄ → ¹C₄)Enhances GlcAT-I binding affinity
Iduronic acid in DS chainsIncreased chain rigidity (ΔRh: +40%)Facilitates multivalent collagen binding
Unsulfated Galβ1-3Gal linkageSolvent-exposed; flexible loop formationAllows adaptive interactions with growth factors

Comparative Analysis Across Species and Tissue Types

Sulfation patterns and linkage region structures exhibit evolutionary conservation and tissue-specific variation:

  • Mammalian conservation: The core tetrasaccharide (GlcUA-Gal-Gal-Xyl-Ser) is identical in humans, bovines, and rodents. However, sulfation differs: neural tissues show higher Xyl-2-O-phosphate (∼80% prevalence), while skeletal muscle enriches Gal-6-O-sulfate [2] [6].
  • Cell-type-specific modifications: Breast fibroblasts (CCD-1095Sk) produce xyloside-primed linkage regions with 6-O-sulfated Gal residues, whereas carcinoma cells (HCC70) overexpress unsulfated variants [7]. This correlates with altered GAG chain composition in tumor microenvironments.
  • Enzymatic recognition: Flavobacterium chondroitinase C cleaves sulfated linkage regions (e.g., GalNAc-GlcA-Gal(6S)-Gal-Xyl(2-OP)-Ser) but fails to act when Gal-4-O-sulfate is present [6]. Heparitinases show species-dependent specificity: heparitinase I cleaves the innermost GlcNAc bond in mammalian HS, while bacterial isoforms require unsulfated sequences [6].

Table 4: Tissue-Specific Modifications of the Linkage Region

Biological SourcePrevalent ModificationFunctional Outcome
Human neural tissueXyl-2-O-phosphate (∼80%)Enhanced HS assembly; axon guidance
Bovine cartilageGal-6-O-sulfate (∼60%)Aggrecan-CS maturation; mechanical resilience
Breast fibroblasts (CCD-1095Sk)Gal-6-O-sulfateStandard CS biosynthesis
Breast carcinoma (HCC70)Unsulfated Gal residuesAberrant GAG chains; tumor invasion promotion

Concluding Remarks

The Gal-Xyl-Ser linkage region exemplifies how subtle chemical modifications—particularly sulfation at C2 of Xyl and C6 of Gal—govern proteoglycan assembly and function. Its conformational plasticity enables adaptive interactions with biosynthetic enzymes, while tissue-specific sulfation tailors extracellular matrix architecture. Future research leveraging techniques like GAGDoMa [7] will further elucidate how linkage region heterogeneity underpins developmental and disease processes.

Properties

CAS Number

67412-79-7

Product Name

Gal-xyl-ser

IUPAC Name

(2S)-2-amino-3-[(2R,3R,4R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoic acid

Molecular Formula

C14H25NO12

Molecular Weight

399.35 g/mol

InChI

InChI=1S/C14H25NO12/c15-4(12(22)23)2-24-13-10(20)8(18)6(3-25-13)27-14-11(21)9(19)7(17)5(1-16)26-14/h4-11,13-14,16-21H,1-3,15H2,(H,22,23)/t4-,5+,6?,7-,8-,9-,10+,11+,13+,14-/m0/s1

InChI Key

WXDKIEQFULDJDL-YNKJQRNTSA-N

SMILES

C1C(C(C(C(O1)OCC(C(=O)O)N)O)O)OC2C(C(C(C(O2)CO)O)O)O

Synonyms

eta-D-Gal(6S)-(1-4)beta-D-Xyl(ZP)-Ser
Gal-Xyl-Ser
O-beta-galactopyranosyl-(1-4)-O-beta-xylopyranosyl-(1-0)-serine

Canonical SMILES

C1C(C(C(C(O1)OCC(C(=O)O)N)O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1C([C@@H]([C@H]([C@@H](O1)OC[C@@H](C(=O)O)N)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

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